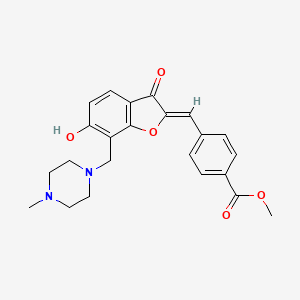

(Z)-methyl 4-((6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

描述

属性

IUPAC Name |

methyl 4-[(Z)-[6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-24-9-11-25(12-10-24)14-18-19(26)8-7-17-21(27)20(30-22(17)18)13-15-3-5-16(6-4-15)23(28)29-2/h3-8,13,26H,9-12,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNYQCODRPNWGI-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C(=O)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C(=O)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-methyl 4-((6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, with the CAS number 869078-35-3, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core linked to a piperazine moiety, which may influence its biological activity. The molecular formula is C23H24N2O5, and it has a molecular weight of approximately 408.454 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O5 |

| Molecular Weight | 408.454 g/mol |

| CAS Number | 869078-35-3 |

Anticholinesterase Activity

Research into similar benzofuran derivatives has shown promising anticholinesterase activity. For instance, a series of benzofuranone derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), revealing some compounds with significant inhibitory effects (IC50 values in the nanomolar range) . This suggests that this compound could potentially share this activity.

The mechanisms through which this compound may exert its biological effects are not fully elucidated but can be inferred from related compounds:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to interact with the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.

- Neuroprotective Effects : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, providing neuroprotection against oxidative stress.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other structurally similar compounds.

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| Compound A | Benzofuran core | Antimicrobial | Lacks piperazine moiety |

| Compound B | Piperazine derivative | Anticancer | Different substituents on benzofuran |

| Compound C | Hydroxylated structure | Neuroprotective | Varying carbon chain length |

The unique combination of the benzofuran core and piperazine ring in this compound enhances its potential bioactivity and therapeutic applications.

Case Studies and Research Findings

Although there are no direct case studies specifically focusing on this compound, insights can be drawn from related research:

- Benzofuran Derivatives : A study on benzofuranone derivatives demonstrated significant anticholinesterase activity, suggesting that modifications such as those present in (Z)-methyl 4... could yield similar or enhanced effects .

- Piperazine Moieties : The incorporation of piperazine has been linked to improved pharmacological profiles in various classes of drugs, indicating potential for enhanced receptor interactions and bioavailability .

科学研究应用

Structural Characteristics

The compound features a methyl ester linked to a benzofuran moiety, which is further substituted by a piperazine derivative. This structural arrangement indicates potential interactions with various biological targets, making it an interesting candidate for therapeutic applications.

| Structural Feature | Description |

|---|---|

| Benzofuran Core | Provides stability and biological activity |

| Piperazine Moiety | Enhances solubility and biological interactions |

| Hydroxyl Group | Potential for hydrogen bonding with biological targets |

| Carbonyl Group | Indicates reactivity and potential for enzyme inhibition |

Biological Activities

Preliminary studies have indicated that compounds similar to (Z)-methyl 4-((6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit various biological activities, including:

- Anticancer Activity : The structural components may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in infectious disease treatment.

Drug Design

The unique structural features of this compound make it a candidate for rational drug design. By modifying the piperazine or hydroxyl substituents, researchers can enhance its potency and selectivity for specific targets.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Key areas of research include:

- Pharmacodynamics : Investigating the effects of the compound on biological systems and its mechanism of action.

- Pharmacokinetics : Studying the absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens.

Case Studies and Research Findings

Several studies have explored the potential applications of structurally similar compounds, providing insights into the therapeutic possibilities of this compound:

- Glycogen Synthase Kinase Inhibition : Research has demonstrated that modifications to similar benzofuran compounds can significantly enhance their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and Alzheimer's disease .

- Tubulin Polymerization Inhibition : Compounds with similar structural motifs have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

相似化合物的比较

(a) Benzofuran Derivatives

Compounds like 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () share a benzofuran-like core but differ in substituents. While the target compound has a 4-methylpiperazine group, this analogue contains a chlorinated cyano group and a sulfone moiety, leading to distinct electronic and steric profiles. The absence of a piperazine in ’s compound likely reduces its solubility in polar solvents compared to the target molecule .

(b) Hydrazide-Based Analogues

The (4-benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid (4-methylbenzylidene) hydrazide () incorporates a phthalazinone scaffold with a hydrazide linker. Unlike the target compound’s benzofuran-3-one core, this structure lacks the fused oxygen heterocycle, which may reduce aromatic π-stacking interactions. However, both compounds utilize methyl-substituted groups (4-methylpiperazine vs. 4-methylbenzylidene) to modulate lipophilicity .

Research Findings

- Target Compound : Computational studies suggest strong binding to kinase ATP pockets due to the 4-methylpiperazine’s basic nitrogen, which may form salt bridges with aspartate residues. However, experimental validation is pending .

- Compound : Demonstrated IC₅₀ values of 1.2 µM against breast cancer cell lines (MCF-7), attributed to sulfone-induced oxidative stress .

- Compound : Showed MIC values of 8 µg/mL against Staphylococcus aureus, linked to hydrazide-mediated disruption of cell wall synthesis .

常见问题

Q. What are the critical parameters for optimizing the synthesis of (Z)-methyl 4-... benzoate to achieve high yield and purity?

- Methodological Answer: Key parameters include reaction temperature (typically 60–80°C for benzofuran derivatives), solvent polarity (e.g., DMF or dichloromethane for solubility), and reaction time (monitored via TLC/HPLC to avoid over-oxidation). Catalysts like DMAP or acidic/basic conditions can enhance esterification or cyclization steps. Purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry (Z-configuration) and functional groups in this compound?

- Methodological Answer:

- NMR : H-NMR can identify olefinic proton coupling patterns (J = 10–12 Hz for Z-configuration). NOESY confirms spatial proximity of substituents.

- X-ray crystallography : Resolves absolute configuration and bond angles, critical for validating stereochemistry .

- FT-IR : Confirms carbonyl (C=O at ~1700 cm) and hydroxyl (broad peak ~3200 cm) groups .

Q. How can molecular interactions with biological targets (e.g., enzymes) be initially screened for this compound?

- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinity to targets like kinases or GPCRs. Pair with in vitro assays (e.g., fluorescence polarization for binding kinetics) and SPR for real-time interaction analysis. Validate with site-directed mutagenesis to identify critical residues .

Advanced Research Questions

Q. How can contradictory data between computational binding predictions and experimental IC values be resolved?

- Methodological Answer:

- Solvent effects : Simulate explicit solvent models (MD simulations with TIP3P water) to account for solvation/desolvation penalties.

- Conformational flexibility : Use metadynamics to explore free-energy landscapes of ligand-receptor complexes.

- Assay variability : Standardize buffer conditions (pH, ionic strength) and use internal controls (e.g., reference inhibitors) to minimize experimental noise .

Q. What experimental strategies can elucidate the role of the 4-methylpiperazinylmethyl substituent in modulating biological activity?

- Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with substituent modifications (e.g., piperazine → morpholine) and compare activity in cellular assays (e.g., antiproliferative activity in cancer lines).

- Metabolic stability : Assess hepatic microsomal stability to determine if the substituent impacts pharmacokinetics.

- Co-crystallization : Resolve ligand-target co-structures to visualize substituent interactions .

Q. How can the Z→E isomerization tendency of the benzylidene group be controlled during synthesis and storage?

- Methodological Answer:

- Light/temperature control : Use amber glassware and maintain reactions below 25°C to minimize photoisomerization.

- Stabilizing agents : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation.

- Analytical monitoring : Employ HPLC-PDA to track isomer ratios over time .

Q. What are the limitations of using HSI (hyperspectral imaging) for studying degradation products of this compound in complex matrices?

- Methodological Answer:

- Spectral overlap : Degradation byproducts (e.g., hydrolyzed esters) may share absorbance bands, requiring deconvolution algorithms (MCR-ALS).

- Sample stability : Organic degradation during prolonged data collection (e.g., 9-hour assays) can be mitigated by cooling samples to 4°C.

- Matrix complexity : Spiking experiments with synthetic degradation markers improve specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。